N-(2-chlorophenyl)-1H-indole-3-carboxamide
Description
Context within Indole (B1671886) Chemistry and Pharmaceutical Sciences
The indole scaffold is a privileged structure in medicinal chemistry, forming the foundation for a wide array of biologically active compounds, including neurotransmitters and novel therapeutics. ontosight.ai The strategic modification of the indole core is a common approach in drug discovery to modulate the binding affinity and selectivity of a compound for specific biological targets like enzymes and receptors. ontosight.ai
N-(2-chlorophenyl)-1H-indole-3-carboxamide is a prime example of this strategy. It is a synthetic derivative, not a naturally occurring molecule, designed to explore new pharmacological potential. The addition of the N-(2-chlorophenyl)carboxamide moiety to the indole-3 position creates a molecule with a unique three-dimensional shape and electronic properties, allowing it to interact with biological targets in a highly specific manner. This tailored design is central to its role in pharmaceutical research, aiming for enhanced efficacy in treating a range of conditions, potentially including cancers, neurological disorders, and infectious diseases. ontosight.ai
Significance in Life Science and Pharmaceutical Research
The primary significance of this compound in recent research lies in its identification as a potent stabilizer of the protein Transthyretin (TTR). bslonline.orgresearchgate.net TTR is a homotetrameric protein responsible for transporting thyroid hormones and retinol. bslonline.org The dissociation of this tetramer into monomers is a critical step in the pathogenesis of Transthyretin Amyloidosis (ATTR), a debilitating disease where misfolded TTR monomers aggregate into amyloid fibrils that deposit in various organs, leading to organ dysfunction. bslonline.org
A key therapeutic strategy for ATTR is the stabilization of the native TTR tetramer to prevent its dissociation. bslonline.org Research has demonstrated that this compound, referred to as Compound H in the study, effectively binds to TTR and stabilizes its tetrameric structure, thereby inhibiting the formation of amyloid fibrils. bslonline.orgresearchgate.net Biochemical assays and computational modeling have shown that it binds to the same site on TTR as Tafamidis, an approved drug for ATTR, but exhibits superior affinity. researchgate.net This finding positions the compound as a highly promising candidate for the development of new therapies for this progressive disease.
| Research Finding | Details | Reference |
| Identified Target | Transthyretin (TTR) | bslonline.orgresearchgate.net |
| Mechanism of Action | Stabilizes the native tetrameric structure of TTR, inhibiting monomer dissociation and amyloid fibril formation. | bslonline.orgresearchgate.net |
| Binding Affinity | Binds to the TTR thyroxine-binding sites with superior affinity compared to the established drug Tafamidis. | researchgate.net |
| Therapeutic Potential | A promising lead compound for the treatment of Transthyretin Amyloidosis (ATTR). | bslonline.org |
Overview of Research Trajectories and Current Understandings
The research trajectory of this compound illustrates a common path in modern drug discovery. The compound was initially identified during a high-throughput screening campaign as a potential inducer of the klotho gene, though its precise target protein was not determined at that time. bslonline.orgresearchgate.net
Subsequent research, aimed at identifying the molecular target of "Compound H," employed techniques such as pull-down assays using a biotin-conjugated version of the molecule. bslonline.org This led to the pivotal discovery of Transthyretin as its primary binding partner. bslonline.org The current understanding is that this compound is a potent TTR tetramer stabilizer. researchgate.net Computational studies further suggest a nuanced interaction, indicating the compound may bind not only to the TTR tetramer but also to the amyloid fibrils themselves, a dual-action possibility that distinguishes it from other known stabilizers. bslonline.org These findings have shifted the research focus towards its development as a therapeutic agent for Transthyretin Amyloidosis, representing a significant advance from its initial discovery. bslonline.orgresearchgate.net
Structure
3D Structure
Properties
IUPAC Name |
N-(2-chlorophenyl)-1H-indole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c16-12-6-2-4-8-14(12)18-15(19)11-9-17-13-7-3-1-5-10(11)13/h1-9,17H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUBLAUHKNUTEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40495052 | |
| Record name | N-(2-Chlorophenyl)-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40495052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61788-27-0 | |
| Record name | N-(2-Chlorophenyl)-1H-indole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40495052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Derivatization
General Synthetic Routes for N-(2-chlorophenyl)-1H-indole-3-carboxamide
The primary and most direct method for synthesizing this compound involves the formation of an amide bond between an indole-3-carboxylic acid and 2-chloroaniline (B154045). chemicalbook.com This approach is a cornerstone of medicinal chemistry, providing a reliable route to a diverse array of N-arylindole carboxamides.
Reaction of Indole (B1671886) Derivatives with Carboxylic Acid Derivatives
The fundamental reaction for creating the target compound is the coupling of an activated indole-3-carboxylic acid with 2-chloroaniline. chemicalbook.com In this reaction, the carboxyl group of the indole derivative is "activated" to make it more susceptible to nucleophilic attack by the amino group of the 2-chloroaniline. This activation prevents the formation of unreactive carboxylate anions and facilitates the amide bond formation. Alternative, though less direct, methods could involve the reaction of indole-3-carbonyl chloride with 2-chloroaniline or the aminolysis of an ester derivative like ethyl indole-3-carboxylate, though the direct coupling of the carboxylic acid is most common due to the ready availability of starting materials and the efficiency of modern coupling agents.
Specific Reaction Conditions and Reagents
The success of the amide coupling reaction hinges on the choice of reagents and reaction conditions. A variety of coupling agents are employed to facilitate this transformation, each with its own advantages. Common reagents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) or N,N′-dicyclohexylcarbodiimide (DCC). nih.gov These are often used in combination with additives like hydroxybenzotriazole (B1436442) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve reaction rates and suppress side reactions. nih.gov The reaction is typically carried out in an inert aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), at room temperature. The inclusion of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is often necessary to neutralize acid byproducts. nih.gov
Table 1: Common Reagents for Indole-3-carboxamide Synthesis
| Reagent Class | Specific Example | Role in Reaction |
| Coupling Agent | EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates the carboxylic acid group for nucleophilic attack. |
| Additive | HOBt (Hydroxybenzotriazole) | Suppresses side reactions and improves coupling efficiency. |
| Base | DIPEA (N,N-diisopropylethylamine) | Neutralizes acidic byproducts generated during the reaction. |
| Solvent | DMF (Dimethylformamide) | Provides a medium for the reactants to dissolve and interact. |
Purification Techniques in Indole Carboxamide Synthesis
Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, coupling agents, and byproducts. The primary method for purification is typically silica (B1680970) gel column chromatography. nih.gov In this technique, the reaction mixture is passed through a column of silica gel, and a solvent system (eluent), often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used to separate the components based on their polarity. nih.gov Recrystallization is another common technique, where the crude product is dissolved in a hot solvent and allowed to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution. nih.gov Washing the crude product with aqueous solutions, such as dilute acid or base, can also be used to remove corresponding basic or acidic impurities.
Strategies for N-Substituted Indole-3-carboxamide Derivative Synthesis
To create derivatives of this compound, substituents can be introduced at the N-1 position of the indole ring. This is typically achieved by deprotonating the indole nitrogen with a suitable base, followed by reaction with an electrophile. nih.gov For example, acylation can be performed using reagents like ethyl chloroformate or chloroacetyl chloride in the presence of a strong base such as sodium hydride (NaH) in an aprotic solvent like DMF. nih.gov This process generates an N-acylated indole-3-carboxamide. Similarly, N-alkylation can be accomplished using alkyl halides. These modifications allow for the exploration of structure-activity relationships by introducing a variety of functional groups at the indole nitrogen.
Approaches to Indole Core Modification
Modification of the indole core itself provides another avenue for creating derivatives. The indole ring is susceptible to electrophilic substitution, allowing for the introduction of functional groups at various positions. For instance, a formyl group can be introduced at the C3 position under Vilsmeier-Haack conditions, although for the target molecule, the C3 position is already occupied. nih.gov However, other positions on the benzene (B151609) portion of the indole ring (C4, C5, C6, C7) can be functionalized. Friedel-Crafts acylation, for example, can introduce acetyl groups onto the indole ring system. nih.gov Another strategy involves starting with an already substituted indole-2- or indole-3-carboxylic acid, which allows for the synthesis of carboxamides with pre-existing modifications on the indole nucleus. nih.gov
Incorporation of Carboxamide Functional Groups
The incorporation of the carboxamide functional group is the key step in the synthesis of this compound. This transformation is fundamentally an acylation of an amine. The process begins with the activation of the carboxylic acid of indole-3-carboxylic acid. As mentioned, coupling agents like EDC or DCC are frequently used for this purpose. The activated carboxylic acid, often in the form of an O-acylisourea intermediate, is highly reactive towards nucleophiles. The nitrogen atom of 2-chloroaniline then acts as the nucleophile, attacking the carbonyl carbon of the activated intermediate. This is followed by the collapse of the tetrahedral intermediate and elimination of the coupling agent byproduct (e.g., a urea (B33335) derivative) to yield the final, stable amide product. This method is highly versatile and is a preferred route for constructing the diverse family of N-arylindole-3-carboxamides. rsc.org
Multicomponent Reactions in Indole-Carboxamide Synthesis (e.g., Ugi reactions)
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.net This approach offers significant advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular libraries. researchgate.net Among the most prominent MCRs are isocyanide-based multicomponent reactions (IMCRs), with the Ugi four-component reaction (U-4CR) being a cornerstone in this class. nih.govrug.nlmdpi.com
The classical Ugi reaction involves the combination of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. mdpi.com The reaction proceeds through the initial formation of an imine from the amine and carbonyl, which is then attacked by the isocyanide to form a highly reactive nitrilium intermediate. mdpi.com This intermediate is subsequently trapped by the carboxylate, and an intramolecular Mumm rearrangement yields the final α-acylamino carboxamide product. mdpi.com
The versatility of the Ugi reaction has been harnessed for the synthesis of various heterocyclic structures, including indole-tethered peptide units. A novel Ugi-type MCR has been developed for the synthesis of indole carboxamide amino amides. researchgate.net This method utilizes indole-N-carboxylic acids, which can be prepared from indoles and carbon dioxide, along with aldehydes, amines, and isocyanides. researchgate.net This process provides an efficient and practical route to structurally diverse indole derivatives. researchgate.net The scalability of this reaction has been demonstrated, highlighting its potential for larger-scale synthesis. researchgate.net
Another variation, the Groebke-Blackburn-Bienaymè (GBB) three-component reaction, has also been employed to create diversely substituted imidazo[1,2-a]pyrazines, using components like indole-3-carboxaldehyde. rug.nl These MCRs exemplify modern synthetic strategies that prioritize efficiency and molecular diversity, which are applicable to the synthesis of complex structures like indole-carboxamides.
Synthesis of Related Indole-2-carboxamide Analogues for Comparative Studies
The synthesis of indole-2-carboxamide analogues is a significant area of research, driven by their potential as therapeutic agents. nih.govnih.gov Various synthetic strategies have been developed to access these compounds, often involving the coupling of an indole-2-carboxylic acid core with a diverse range of amines.
A common and straightforward method for synthesizing indole-2-carboxamides is through standard amide coupling reactions. nih.gov This typically involves activating the carboxylic acid group of an indole-2-carboxylic acid derivative, followed by reaction with a desired amine. Common coupling reagents used for this transformation include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in the presence of an activator like hydroxybenzotriazole (HOBt). nih.gov The reaction is often carried out in a suitable solvent such as N,N-dimethylformamide (DMF) with a base like N,N-diisopropylethylamine (DIPEA) to neutralize the acid formed. nih.govacs.org For instance, various indole-2-carboxylic acids have been coupled with rimantadine (B1662185) hydrochloride using this method to produce rimantadine-derived indoles. nih.gov
Another synthetic approach involves the Hemetsberger–Knittel indole synthesis, which allows for the construction of the indole-2-carboxylate (B1230498) ring system itself. acs.org This method begins with the Knoevenagel condensation of methyl 2-azidoacetate with a substituted benzaldehyde (B42025), followed by thermolysis of the resulting azide (B81097) and an electrophilic cyclization to yield the indole-2-carboxylate. acs.org This ester can then be hydrolyzed to the carboxylic acid and subsequently coupled with an amine to form the final indole-2-carboxamide. acs.org
Modifications to the indole scaffold can also be achieved prior to the amide coupling. For example, C3-alkylation of the indole ring can be accomplished through Friedel–Crafts acylation of an ethyl 5-chloroindole-2-carboxylate precursor, followed by reduction of the acyl group. acs.org The resulting ester is then hydrolyzed and coupled with an amine to provide C3-substituted indole-2-carboxamides. acs.org
The following table summarizes various synthetic approaches used to generate indole-2-carboxamide analogues.
| Starting Material | Key Reaction / Reagents | Product Type | Reference |
| Indole-2-carboxylic acids | Amide coupling (EDC·HCl, HOBt, DIPEA) | N-substituted indole-2-carboxamides | nih.gov |
| Ethyl 5-chloroindole-2-carboxylate | Friedel–Crafts acylation, reduction, hydrolysis, amide coupling (BOP, DIPEA) | C3-alkylated indole-2-carboxamides | acs.org |
| Substituted benzaldehyde & methyl 2-azidoacetate | Hemetsberger–Knittel indole synthesis, hydrolysis, amide coupling (BOP, DIPEA) | Indole-2-carboxamides with varied phenyl ring substituents | acs.org |
| 1H-indole-2-carboxylic acid & ethyl-2-(2-aminothiazol-4-yl)acetate | Peptide coupling | Thiazolyl-indole-2-carboxamide derivatives | acs.org |
| Arylhydrazine & ethyl pyruvate | Fischer indole synthesis (p-toluenesulfonic acid), saponification, amide coupling | Substituted indole-2-carboxamides | nih.gov |
These methodologies provide a versatile toolkit for medicinal chemists to generate extensive libraries of indole-2-carboxamide analogues for structure-activity relationship (SAR) studies and for the discovery of new bioactive compounds. acs.orgrsc.org
Biological Activities and Pharmacological Profiles
Broad Spectrum Biological Activities of Indole (B1671886) Derivatives
The indole ring system is a versatile pharmacophore, with its derivatives exhibiting a remarkable range of biological activities. This has made them a focal point of research in the quest for new therapeutic agents. nih.govpreprints.org The diverse pharmacological landscape of indole derivatives encompasses anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant properties. researchgate.netnih.gov
Anticancer Activities
Indole derivatives have demonstrated significant potential as anticancer agents, targeting various hallmarks of cancer. researchgate.netmdpi.com Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest. nih.govmdpi.com For instance, certain indole derivatives have been shown to interfere with the formation of microtubules, which are essential for cell division, thereby halting the proliferation of cancer cells. nih.gov
Research has highlighted the efficacy of indole-based compounds against a range of cancer cell lines, including those of the breast, lung, colon, and liver. nih.govnih.gov Some derivatives function by inhibiting key enzymes and proteins involved in cancer progression, such as kinases and Bcl-2 family proteins. nih.govmdpi.com The structure-activity relationship studies of these compounds often reveal that the nature and position of substituents on the indole ring are crucial for their cytotoxic activity. nih.gov
Table 1: Anticancer Activities of Selected Indole Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Mechanism of Action | Reference(s) |
|---|---|---|---|
| Indole-substituted furanones | U-937 | Tubulin polymerization inhibition | nih.gov |
| Indole-curcumin derivatives | Hep-2, A549, HeLa | Not specified | nih.gov |
| Indole-acrylamide derivatives | Huh7 (hepatocellular carcinoma) | Tubulin polymerization inhibition, G2/M cell cycle arrest, apoptosis induction | nih.gov |
| Quinoline-indole derivatives | Various | Anti-tubulin agent (colchicine binding site) | mdpi.com |
| Indole-based Bcl-2 inhibitors | MCF-7, MDA-MB-231, A549 | Inhibition of Bcl-2, apoptosis induction, G1/S cell cycle arrest | nih.gov |
Antimicrobial Properties
The indole scaffold is also a promising source for the development of new antimicrobial agents to combat bacterial and fungal infections. journalajbgmb.comnih.gov Indole derivatives have shown efficacy against a variety of microorganisms, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). usindh.edu.pk Their modes of action often involve the disruption of bacterial cell membranes, inhibition of biofilm formation, and interference with essential cellular processes. nih.gov
Studies have demonstrated that modifications to the indole core can lead to compounds with potent activity against both Gram-positive and Gram-negative bacteria. usindh.edu.pk For example, certain indole-linked triazole and thiadiazole derivatives have exhibited significant antibacterial effects. usindh.edu.pk The antifungal potential of indole derivatives has also been recognized, with some compounds showing excellent activity against Candida albicans and Candida krusei. usindh.edu.pk
Antiviral Properties
Indole derivatives have emerged as a significant class of compounds in the search for novel antiviral therapies. researchgate.netresearchgate.net They have been found to be active against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and influenza viruses. researchgate.net The mechanisms of antiviral action are varied and can include the inhibition of viral entry and fusion, as well as the targeting of viral enzymes like reverse transcriptase and integrase. researchgate.net
For example, certain tetrahydroindole derivatives have shown good antiviral properties against different genotypes of HCV. researchgate.net The unique ability of the indole structure to mimic peptides allows these derivatives to bind to viral enzymes, disrupting their function and inhibiting viral replication. researchgate.net This has led to the development of several indole-containing antiviral drugs that are currently in clinical use or under investigation. researchgate.net
Anti-inflammatory Effects
The anti-inflammatory properties of indole derivatives have been well-documented, with the classic example being the nonsteroidal anti-inflammatory drug (NSAID) Indomethacin. nih.gov These compounds can modulate key inflammatory pathways, such as those involving cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). nih.gov By inhibiting these pathways, indole derivatives can reduce the production of pro-inflammatory mediators.
Research has explored the potential of novel indole derivatives in treating chronic inflammatory conditions. nih.gov For instance, some indole-imidazolidine derivatives have demonstrated anti-inflammatory activity by reducing leukocyte migration and the release of inflammatory cytokines like TNF-α and IL-1β. The development of indole-based compounds with potent anti-inflammatory effects and potentially fewer side effects than traditional NSAIDs is an active area of research.
Antioxidant Potential
Indole and its derivatives possess the ability to scavenge free radicals and act as antioxidants. nih.gov This antioxidant activity is attributed to the electron-rich nature of the indole ring, which can donate electrons to neutralize reactive oxygen species (ROS). The accumulation of ROS can lead to oxidative stress, a condition implicated in various diseases.
Studies have shown that the antioxidant capacity of indole derivatives can be modulated by the introduction of different functional groups. For example, certain C-3 substituted indole derivatives have shown significant antioxidant properties. The dual functionality of some indole derivatives, exhibiting both antioxidant and other biological activities like anticancer effects, makes them particularly interesting candidates for further drug development. nih.gov
Specific Pharmacological Actions of N-(2-chlorophenyl)-1H-indole-3-carboxamide
This compound is a specific indole derivative that has been investigated for its potential pharmacological activities. Research into this compound and its analogs has revealed promising anticancer properties.
Studies have shown that indole-3-carboxamide derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound, N-(4-chlorophenyl)-1H-indole-2-carboxamide, was found to inhibit the proliferation of osteosarcoma (bone cancer) cells in a dose- and time-dependent manner. researchgate.net This suggests that the indole-carboxamide scaffold, with a chlorophenyl substitution, is a viable framework for developing anticancer agents.
The broader class of indole derivatives has been extensively reviewed for its anti-breast cancer potential, with various synthetic derivatives showing promising results through multiple mechanisms of action. researchgate.net While specific studies focusing solely on the comprehensive pharmacological profile of this compound are not extensively detailed in the provided context, the existing research on closely related compounds strongly indicates its potential as a bioactive molecule, particularly in the realm of oncology. The presence of the indole core, the carboxamide linker, and the chlorophenyl group are all features found in other biologically active molecules, suggesting that this compound warrants further investigation to fully elucidate its pharmacological profile.
Evaluation of Cytotoxic Effects in Cellular Models
Comprehensive searches for studies evaluating the cytotoxic effects of this compound have not yielded specific data. While research exists for structurally similar compounds, the precise biological impact of this molecule remains largely uncharacterized in the public domain.
In vitro Cell Viability Assays
There is no specific information available regarding in vitro cell viability assays, such as IC50 values, conducted on various cell lines for this compound.
Antiproliferative Activity against Malignant Cell Lines (e.g., Osteosarcoma)
Detailed findings on the antiproliferative activity of this compound against specific malignant cell lines, including but not limited to osteosarcoma, are not present in the reviewed literature.
Assessment of Overt Toxicity in High-Throughput Screening
Information regarding the assessment of overt toxicity of this compound through high-throughput screening methods is not available in published research.
Structure Activity Relationship Sar Studies of N 2 Chlorophenyl 1h Indole 3 Carboxamide Derivatives
Influence of Substituents on Biological Activity, Binding Affinity, and Selectivity
The biological activity, binding affinity, and selectivity of N-phenylindole-3-carboxamide derivatives are profoundly influenced by the nature and position of various substituents. The core structure, consisting of an indole (B1671886) ring linked to a phenyl ring via a carboxamide group, provides a versatile scaffold for chemical modifications.
Substituents on both the indole and phenyl rings play a crucial role in modulating the pharmacological properties of these compounds. For instance, in the context of antioxidant activity, the presence of halo substituents on the benzamide (B126) ring of N-substituted indole-3-carboxamides has been shown to enhance inhibitory effects on superoxide (B77818) dismutase (SOD). nih.gov Halogenated derivatives consistently demonstrate greater activity compared to their non-halogenated counterparts. nih.gov
Furthermore, modifications to the N-phenyl ring can significantly impact binding affinity and selectivity for various receptors. The electronic properties of substituents, whether electron-donating or electron-withdrawing, can alter the charge distribution of the molecule, thereby affecting its interaction with receptor binding pockets. mdpi.com For example, in a study of thieno[2,3-b]pyridine-2-carboxamide (B1404352) derivatives, electron-withdrawing groups on the phenyl ring, such as cyano (-CN) or nitro (-NO2), were found to increase binding energy at the target receptor compared to electron-releasing groups like methyl (-CH3). mdpi.com This highlights the importance of electronic effects in determining biological activity.
The following table summarizes the effects of different substituents on the biological activity of indole carboxamide derivatives based on available research:
| Scaffold | Substituent | Position | Effect on Activity | Reference |
| Indole-3-carboxamide | Halo (e.g., Cl, F) | Benzamide ring (ortho, para) | Increased SOD inhibition | nih.gov |
| Thieno[2,3-b]pyridine-2-carboxamide | Electron-withdrawing (-CN, -NO2) | Phenyl ring | Increased binding energy | mdpi.com |
| Thieno[2,3-b]pyridine-2-carboxamide | Electron-releasing (-CH3) | Phenyl ring | Less favorable binding energy | mdpi.com |
Role of the Indole Ring System and its Substitutions
The indole ring system is a fundamental component for the activity of this class of compounds, serving as a key structural motif for receptor recognition. The indole nucleus itself can influence the binding affinity of the ligand to an allosteric site more significantly than its ability to modulate the orthosteric site. acs.org
Substitutions on the indole ring can lead to significant variations in biological activity. For instance, substitution at the N-1 position of the indole ring has been shown to cause significant differences in the inhibition of lipid peroxidation. nih.govresearchgate.net The introduction of a para-fluorobenzyl group at the 1-position of the indole in certain N-substituted indole-3-carboxamides was found to have a notable impact on SOD inhibition, particularly when the benzamide ring was monohalogenated. nih.gov
In the context of indole-2-carboxamides as allosteric modulators of the cannabinoid receptor 1 (CB1), an electron-withdrawing group at the C5-position of the indole ring is a critical structural requirement for allosteric modulation. acs.orgnih.gov This underscores the importance of the electronic properties of substituents on the indole scaffold for specific receptor interactions.
Impact of C3 Substituents on Allosteric Parameters
While the parent compound of interest is an indole-3-carboxamide, extensive research on the isomeric indole-2-carboxamides provides valuable insights into the potential impact of substituents at the C3 position on allosteric parameters. In the case of indole-2-carboxamides acting as CB1 receptor allosteric modulators, the C3 position is instrumental, and its substitution has a profound influence on the allosteric modulation of the orthosteric binding site. acs.orgnih.gov
Studies have shown that the C3 position prefers a linear alkyl group, and the length of this alkyl chain is a critical determinant of allosteric effects. acs.orgnih.gov For example, replacing a C3 ethyl group with a longer n-pentyl group led to an enhancement of the allosteric effect, as reflected by an improved cooperativity factor (α). nih.gov Specifically, the C3 n-propyl group was identified as being preferred for allosteric modulation of orthosteric ligand binding, while an n-hexyl group was found to be optimal for enhancing the affinity of the allosteric modulator to the CB1 receptor. acs.org
These findings from the indole-2-carboxamide series suggest that the C3 position of the indole ring is a key site for modulating allosteric properties. Although direct data for C3-substituted N-(2-chlorophenyl)-1H-indole-3-carboxamide derivatives is limited in the provided context, the principles derived from related scaffolds highlight the potential for significant modulation of activity through modification at this position.
Significance of Halo Substituents on Aromatic Rings
Halogen substituents on the aromatic rings of N-phenylindole-3-carboxamide derivatives play a significant role in modulating their biological activity. Halogens exert both an electron-withdrawing inductive effect and an electron-donating resonance effect. libretexts.org While they are generally considered deactivating groups in electrophilic aromatic substitution due to their strong inductive effect, their influence on ligand-receptor interactions is more complex. libretexts.orglibretexts.org
In the context of N-substituted indole-3-carboxamides, the presence of halo substituents at both the ortho- and para-positions of the benzamide ring resulted in 100% inhibition of SOD in one study. nih.gov A comparison between halogenated and non-halogenated derivatives indicated that the halogenated compounds are more active. nih.gov This suggests that the electronic and steric properties of halogens are beneficial for this particular biological activity.
For indole-2-carboxamide allosteric modulators of the CB1 receptor, an electron-withdrawing group, such as a chloro group, at the C5-position of the indole ring is considered a key structural requirement. acs.orgnih.gov This further emphasizes the importance of halogen substitution for achieving desired pharmacological profiles. The order of reactivity of benzene (B151609) rings substituted with halogens towards electrophilic substitution correlates with electronegativity, with the most electronegative halogen leading to the most reactive ring (less deactivating). libretexts.org
Effects of Linker Length and Amino Substituents on Pharmacological Profiles
The linker connecting the carboxamide moiety and the phenyl ring, as well as substituents on this phenyl ring, are critical determinants of the pharmacological profile of indole carboxamide derivatives. Research on indole-2-carboxamides as CB1 allosteric modulators has revealed that the length of this linker is crucial. An ethylene (B1197577) group as the linker was found to be essential, as either shortening or elongating it abolished the allosteric effects. acs.org
Similarly, amino substituents on the phenyl ring B (the N-phenyl part of the carboxamide) explicitly influence both the binding to the allosteric site and the binding cooperativity with the orthosteric ligand. acs.org For instance, replacing a piperidinyl group with a dimethylamino group resulted in an improvement of the allosteric effects of indole-2-carboxamides. acs.orgnih.gov
While these specific findings are for the indole-2-carboxamide scaffold, they highlight the general importance of the linker and N-phenyl substituents in defining the interaction of this class of molecules with their biological targets. The spatial orientation and electronic nature of these groups can significantly alter binding affinity and functional activity.
SAR Related to Specific Receptor Interactions (e.g., CB1, 5-HT6R, H4R)
The N-phenylindole-3-carboxamide scaffold has been explored for its interaction with various receptors, and the SAR can be highly target-specific.
CB1 Receptor: For indole-2-carboxamides as allosteric modulators of the CB1 receptor, key SAR features have been identified. These include the necessity of an electron-withdrawing group at the C5 position of the indole ring, a linear alkyl group at the C3 position with a specific chain length, an ethylene linker, and a preferred amino substituent (e.g., N,N-dimethylamino) on the N-phenyl ring. acs.org These structural elements collectively contribute to both high binding affinity for the allosteric site and significant binding cooperativity. nih.govnih.gov
5-HT6 Receptor: In the development of 5-HT6 receptor inverse agonists, a 2-phenyl-1H-pyrrole-3-carboxamide scaffold, which can be seen as a modification of the indole structure, has been utilized. nih.gov This scaffold allows for the introduction of a second hydrophobic site linked by a sulfonyl group at the N1 position and an alicyclic amine in the 3-carboxamide portion, which provides a positively ionizable atom, a key feature for 5-HT6R antagonists. nih.gov Fluorine substitution on the 2-phenyl ring was also explored to potentially enhance affinity and pharmacokinetic properties. nih.gov
H4 Receptor: The human histamine (B1213489) H4 receptor (H4R) is another target for which related structures have shown activity. N(G)-acylated imidazolylpropylguanidines, which share some structural similarities with carboxamides, have been identified as potent hH4R agonists. uni-regensburg.de This suggests that the carboxamide linkage and the nature of the aromatic and aliphatic substituents are likely to be important for H4R interaction, although specific SAR for this compound at this receptor is not detailed in the provided context.
Analysis of Binding Cooperativity Factors
The concept of a binding cooperativity factor, often denoted as α, is crucial in the study of allosteric modulators. nih.gov This factor quantifies the extent to which the binding of an allosteric modulator at its site alters the affinity of an orthosteric ligand for its binding site on the same receptor. nih.govnih.gov An α value greater than 1 indicates positive cooperativity (the allosteric modulator enhances the orthosteric ligand's affinity), while an α value less than 1 signifies negative cooperativity (the modulator decreases the orthosteric ligand's affinity). An α value of 1 means there is no effect on the orthosteric ligand's binding affinity. nih.gov
For indole-2-carboxamide allosteric modulators of the CB1 receptor, structural modifications have been shown to significantly impact the α value. For example, changing the C3 substituent from an ethyl to an n-pentyl group increased the α value from 6.9 to 17.6, indicating a substantial enhancement in positive cooperativity. acs.orgnih.gov Further optimization, such as introducing a C3 n-propyl group, led to a markedly enhanced allosteric modulation with a cooperativity factor of 26.7 in one instance. acs.orgnih.gov A potent modulator, 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide, was identified with a high binding cooperativity factor of 24.5. nih.govnih.gov
The ability to fine-tune the binding cooperativity factor through chemical modifications is a key aspect of designing allosteric modulators with specific pharmacological effects.
Preclinical Investigations and Therapeutic Applications
Potential as Therapeutic Agents in Various Disease Areas
While comprehensive preclinical data on N-(2-chlorophenyl)-1H-indole-3-carboxamide itself is limited in publicly accessible literature, extensive research into its structural isomers and related indole (B1671886) carboxamide derivatives has revealed significant therapeutic potential across several disease domains. These studies on analogous compounds provide a foundational understanding of the possible applications for this chemical scaffold.
Advancements in Cancer Therapy Development
The indole framework is a cornerstone in the development of anticancer agents, with many derivatives showing potent antiproliferative activity. nih.gov Research has focused on developing these compounds as both targeted and multi-targeted agents.
Preclinical studies have demonstrated the cytotoxic effects of indole carboxamide derivatives against specific cancer types. Notably, a positional isomer, N-(4-chlorophenyl)-1H-indole-2-carboxamide , has been investigated for its effects on osteosarcoma, a malignant bone tumor. researchgate.netactaoncologicaturcica.com
In a study utilizing the Saos-2 osteosarcoma cell line, N-(4-chlorophenyl)-1H-indole-2-carboxamide was shown to inhibit cell proliferation in a manner dependent on both dose and time. researchgate.netresearchgate.net The antiproliferative effects were observed even at low micromolar concentrations, suggesting its potential as a therapeutic agent for inhibiting osteosarcoma growth. researchgate.netactaoncologicaturcica.comresearchgate.net The mechanism may be linked to the inhibition of tyrosine kinases and effects on the actin-binding protein ezrin, which is involved in cell cytoskeleton regulation. actaoncologicaturcica.com
| Compound | Cell Line | Effect | Key Finding |
|---|---|---|---|
| N-(4-chlorophenyl)-1H-indole-2-carboxamide | Saos-2 (Osteosarcoma) | Inhibition of cell proliferation | Demonstrated significant, dose-dependent cytotoxicity at concentrations as low as 2.5 µM. actaoncologicaturcica.comresearchgate.net |
Currently, there is a lack of specific research data on the efficacy of this compound or its close analogues against hepatocellular carcinoma cell lines.
The development of multi-target antiproliferative agents is a key strategy in cancer therapy to overcome drug resistance and improve efficacy. The indole scaffold is well-suited for this approach, as derivatives can be designed to inhibit multiple pathways involved in cancer progression, such as those regulated by oncogenic protein kinases. nih.govmdpi.com Indole-based compounds have been successfully developed as inhibitors of receptor tyrosine kinases like EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor), which are crucial for tumor growth and angiogenesis. nih.gov The versatility of the indole-2-carboxamide and indole-3-carboxamide structures allows for chemical modifications to fine-tune their binding affinity and selectivity against various kinase targets, highlighting the potential for developing compounds like this compound into effective multi-target cancer drugs.
Exploration in Neurological Disorder Treatment
The therapeutic potential of the indole carboxamide scaffold extends to neurological disorders. Research on a related analogue, 5-Chloro-N-phenyl-1H-indole-2-carboxamide , has shown promise in the context of ischemic brain injury. This compound was identified as a novel inhibitor of brain-type glycogen (B147801) phosphorylase (PYGB), an enzyme implicated in the pathological metabolism of brain glycogen during hypoxic-ischemic events. mdpi.com
By inhibiting PYGB, the compound demonstrated a protective effect against hypoxia/reoxygenation injury in astrocyte cells. This suggests that targeting PYGB with indole derivatives could be a viable therapeutic strategy for ischemic-hypoxic diseases. mdpi.com While this research was not conducted on this compound, it underscores the potential of the chloro-indole-carboxamide chemical class for applications in neurology.
Role in Infectious Disease Management
The indole core has also been a foundation for the discovery of agents against infectious diseases, including parasitic infections.
Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant health problem, particularly in Latin America. nih.gov Current treatments have notable limitations, driving the search for new therapeutic agents. A series of 1H-indole-2-carboxamides were identified and optimized for their activity against the intracellular amastigote form of T. cruzi. nih.govacs.org
Initial screening identified several indole-based hits with moderate potency. nih.govacs.org Through medicinal chemistry efforts, analogues were developed, but researchers faced challenges in balancing potency with metabolic stability and solubility. The optimization work was ultimately stopped due to unfavorable drug metabolism and pharmacokinetic (DMPK) properties and a deprioritized mechanism of action related to CYP51 inhibition. dndi.org Despite this outcome, the investigation demonstrated that the indole carboxamide scaffold possesses anti-parasitic activity and serves as a basis for future drug discovery efforts against Chagas disease. nih.gov
Table of Mentioned Compounds
| Compound Name | Core Structure | Relevance |
|---|---|---|
| This compound | Indole-3-carboxamide | Primary subject of the article. |
| N-(4-chlorophenyl)-1H-indole-2-carboxamide | Indole-2-carboxamide | Positional isomer studied for anti-osteosarcoma activity. researchgate.netactaoncologicaturcica.comresearchgate.net |
| 5-Chloro-N-phenyl-1H-indole-2-carboxamide | Indole-2-carboxamide | Analogue studied as a PYGB inhibitor for neurological applications. mdpi.com |
| 1H-indole-2-carboxamides (series) | Indole-2-carboxamide | Series of compounds investigated for anti-Trypanosoma cruzi activity. nih.govacs.org |
Investigation as Neuroleptic and Anxiolytic Agents
The therapeutic potential of indole derivatives in neurological and psychiatric disorders is an active area of research. nih.gov Indole-containing compounds have been explored for various CNS activities, including antidepressant and sedative-hypnotic effects. researchgate.net The structural features of this compound, which include the indole nucleus and a substituted phenyl ring, are common in molecules designed to interact with CNS targets.
Despite this, specific preclinical studies evaluating this compound as a neuroleptic or anxiolytic agent have not been prominently reported. Research on related indole compounds has shown that modifications to the indole scaffold can significantly influence their activity. For instance, indole-3-pyruvic acid, a metabolite of tryptophan, has demonstrated anxiolytic-like effects in animal models. nih.gov However, direct evidence linking this compound to similar activities is not currently available. Animal models of anxiety are widely used to assess the anxiolytic properties of new chemical entities, but there are no published reports of this specific compound being evaluated in such models. nih.gov
Applications in Psychosomatic Disturbances (e.g., Gastrointestinal Disorders)
The gut-brain axis is a critical area of research, and microbial metabolites of tryptophan, such as indole derivatives, are known to play a role in gut homeostasis and have the potential to influence psychosomatic conditions. mdpi.comnih.gov Indole-3-carboxaldehyde, for example, has been shown to restore gut mucosal integrity in animal models. bohrium.comresearchgate.net
While there is a strong theoretical basis for investigating indole compounds in the context of psychosomatic gastrointestinal disorders, specific studies on the application of this compound for these conditions are not found in the current body of scientific literature. The link between psychological stress and gastrointestinal symptoms is well-established, but the therapeutic potential of this specific indole derivative in this context remains unexplored. researchgate.netresearchgate.net
In vitro and In vivo Pharmacological Evaluation
Comprehensive pharmacological evaluation is crucial for understanding the therapeutic potential of any new chemical entity.
Comprehensive Cell-Based Assays and Models
Cell-based assays are fundamental in early drug discovery to determine the biological activity of a compound. While numerous studies have utilized cell-based assays to evaluate the activity of various indole-2-carboxamide and indole-3-carboxamide derivatives for conditions such as cancer, specific data from comprehensive cell-based assays for this compound related to neuroleptic or anxiolytic targets are not publicly available. nih.govjddtonline.infomdpi.com General biological activity screening data for this compound may exist in proprietary databases but has not been published in peer-reviewed journals.
Efficacy and Proof-of-Concept Studies in Animal Models
Animal models are essential for establishing in vivo efficacy and proof-of-concept for a therapeutic agent. For CNS-active drugs, models that assess behavior, such as those for anxiety and psychosis, are commonly used. nih.govjddtonline.info For gastrointestinal disorders, various animal models of intestinal inflammation and dysmotility are available. mdpi.com There are currently no published efficacy or proof-of-concept studies in animal models specifically for this compound for the aforementioned therapeutic areas.
Lead Compound Identification and Optimization Strategies in Drug Discovery
The process of identifying a lead compound and subsequently optimizing its structure to improve potency, selectivity, and pharmacokinetic properties is a cornerstone of drug discovery. nih.gov The indole scaffold is frequently used as a starting point for the design of new therapeutic agents. monash.edu
While this compound may serve as a scaffold for further chemical modification, there is no specific information in the scientific literature identifying it as a lead compound for neuroleptic, anxiolytic, or psychosomatic applications. Structure-activity relationship (SAR) studies on related indole-2-carboxamide derivatives have been conducted to optimize their activity as CB1 receptor allosteric modulators, demonstrating the utility of the indole carboxamide scaffold in lead optimization. mdpi.com However, similar optimization strategies originating from this compound have not been reported.
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In a notable study, N-(2-chlorophenyl)-1H-indole-3-carboxamide, referred to as Compound H, was investigated for its binding characteristics with the protein transthyretin (TTR). bslonline.org The simulations were performed using AutoDock Vina, and the results were compared with those of Tafamidis, a known TTR kinetic stabilizer. bslonline.org
The docking simulations revealed that this compound binds to the same pocket on transthyretin as Tafamidis, exhibiting similar interactions with the protein. bslonline.org The binding is primarily attributed to van der Waals forces, which are weak electrostatic interactions between neutral molecules. Despite their lower strength compared to other intermolecular forces, these interactions are effective in binding the compound to TTR amyloid, potentially inhibiting its formation. bslonline.org The hydrophobic nature of the compound and the absence of functional groups typically found in other TTR stabilizers contribute to its unique binding characteristics. bslonline.org
| Compound | Target Protein | Docking Software | Key Interactions | Binding Location |
|---|---|---|---|---|
| This compound (Compound H) | Transthyretin (TTR) | AutoDock Vina | Van der Waals forces | Same pocket as Tafamidis |
Computer-Aided Drug Design (CADD) Methodologies
Computer-Aided Drug Design (CADD) encompasses a range of computational methods used to identify, design, and optimize bioactive compounds. These methodologies are broadly classified into structure-based and ligand-based drug design. While CADD is a widely used approach for indole (B1671886) derivatives, specific CADD studies detailing the design and optimization of this compound as a lead compound are not extensively documented in the available scientific literature. General CADD strategies often involve the use of molecular docking, pharmacophore modeling, and QSAR to guide the synthetic efforts toward more potent and selective molecules.
Pharmacophore Modeling and Feature Identification
Pharmacophore modeling is a crucial component of ligand-based drug design, involving the identification of the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity. A pharmacophore model defines the key steric and electronic features that a molecule must possess to interact with a specific biological target. For the broader class of indole-3-carboxamide derivatives, pharmacophore models have been developed to explore their interactions with various targets. However, specific pharmacophore models and feature identification studies focusing exclusively on this compound have not been detailed in the reviewed literature.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that correlates the biological activity of a series of compounds with their physicochemical properties or structural features. QSAR models are valuable for predicting the activity of novel compounds and for understanding the molecular properties that are critical for their biological function. While QSAR studies have been conducted on various series of indole derivatives to elucidate their structure-activity relationships for different biological targets, a specific QSAR analysis for a series including this compound is not presently available in published research.
Conformational Analysis and Binding Mode Predictions
Conformational analysis and the prediction of binding modes are essential for understanding how a ligand adapts its shape to fit into the binding site of a biological target and the specific interactions that stabilize the complex. The molecular docking study of this compound with transthyretin provided insights into its binding conformation. bslonline.org The simulations predicted a binding pose within the same pocket occupied by Tafamidis, suggesting a similar mode of action in stabilizing the TTR tetramer. bslonline.org The binding is characterized by hydrophobic interactions, consistent with the compound's structure. bslonline.org The indole moiety and the chlorophenyl group likely play a significant role in orienting the molecule within the binding site and establishing the key van der Waals contacts that contribute to its binding affinity. bslonline.org
Future Perspectives and Research Directions
Identification of Unexplored Biological Activities and Molecular Targets
While the broader class of indole-carboxamides is known for anticancer, antimicrobial, and anti-inflammatory properties, the specific biological activity profile of N-(2-chlorophenyl)-1H-indole-3-carboxamide remains largely uncharted. nih.govnih.gov Future research should prioritize a systematic exploration of its therapeutic potential.
Potential Unexplored Activities:
Antiviral Activity: Given that various indole (B1671886) derivatives exhibit antiviral properties, screening this compound against a panel of viruses could unveil novel therapeutic avenues.
Neuroprotective Effects: The indole scaffold is present in many neuroactive compounds. Investigating the potential of this compound to mitigate neurodegenerative processes in relevant in vitro models of diseases like Alzheimer's or Parkinson's is a logical next step. nih.govmdpi.com
Metabolic Disorders: Some indole derivatives have been shown to influence metabolic pathways. Evaluating the effect of this compound on key metabolic enzymes and cellular models of metabolic diseases could reveal unexpected activities.
Identification of Molecular Targets:
A crucial aspect of future research will be the identification of the specific molecular targets through which this compound exerts its biological effects. A multi-pronged approach will be essential:
In Silico Screening and Molecular Docking: Computational methods can predict potential binding affinities of the compound against a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in various disease pathways. researchgate.netnih.govresearchgate.net This can help prioritize experimental validation.
Affinity Chromatography and Proteomics: These techniques can be used to isolate and identify proteins that directly interact with the compound from cell lysates.
Enzymatic and Cellular Assays: Based on the findings from in silico and proteomic studies, targeted assays can be performed to confirm the inhibitory or modulatory activity of the compound on specific enzymes or cellular signaling pathways.
| Potential Target Class | Rationale | Examples of Potential Targets |
| Kinases | Many indole derivatives are known kinase inhibitors involved in cancer and inflammation. mdpi.comgoogle.comnih.gov | VEGFR-2, EGFR, PI3K |
| G-Protein Coupled Receptors (GPCRs) | The indole scaffold is a common feature in ligands for various GPCRs. nih.govnih.gov | Dopamine receptors, Serotonin receptors |
| Enzymes in Neurodegeneration | Indole-based compounds have shown activity against enzymes implicated in neurodegenerative diseases. nih.gov | Acetylcholinesterase, Beta-secretase (BACE1) |
| Microbial Enzymes | Indole derivatives have demonstrated antimicrobial activity, suggesting they may target essential microbial enzymes. nih.gov | Dihydropteroate synthase, DNA gyrase |
Development of Novel Synthetic Strategies for Enhanced Analogues
To improve the potency, selectivity, and pharmacokinetic properties of this compound, the development of novel synthetic strategies for the creation of diverse analogues is paramount.
Key Synthetic Approaches:
Scaffold Hopping and Isosteric Replacement: Replacing the indole core or the chlorophenyl moiety with other heterocyclic or aromatic systems can lead to analogues with altered binding modes and improved properties.
Structure-Based Drug Design: Once a molecular target is identified, computational modeling can guide the design of new analogues with optimized interactions within the target's binding site.
Combinatorial Chemistry: The use of parallel synthesis techniques can rapidly generate a large library of analogues with diverse substitutions on the indole ring and the phenyl ring, allowing for a comprehensive structure-activity relationship (SAR) study.
Late-Stage Functionalization: Developing methods for the selective modification of the parent compound at various positions will enable the efficient synthesis of a wide range of derivatives for biological evaluation.
| Synthetic Strategy | Objective | Potential Modifications |
| Scaffold Hopping | Explore new chemical space and intellectual property. | Replacement of the indole core with azaindole, benzofuran, or other privileged scaffolds. |
| Isosteric Replacement | Fine-tune electronic and steric properties. | Substitution of the chloro group with other halogens, trifluoromethyl, or cyano groups. |
| Combinatorial Synthesis | Rapidly build a library of analogues for SAR studies. | Variation of substituents at the N1, C2, C4, C5, C6, and C7 positions of the indole ring. |
| Structure-Based Design | Optimize binding to a specific molecular target. | Addition of functional groups to enhance hydrogen bonding, hydrophobic interactions, or electrostatic interactions. |
Advanced Preclinical Characterization and Translational Research Opportunities
A comprehensive preclinical evaluation is essential to assess the therapeutic potential and viability of this compound and its enhanced analogues for clinical development.
Essential Preclinical Studies:
ADMET Profiling: A thorough investigation of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the lead compounds is critical. This includes in vitro assays for metabolic stability in liver microsomes, plasma protein binding, and potential for drug-drug interactions. mdpi.comnih.gov
In Vivo Efficacy Studies: Once a promising biological activity is confirmed in vitro, the efficacy of the compound must be evaluated in relevant animal models of the target disease.
Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: These studies will establish the relationship between the drug concentration in the body and its therapeutic effect, helping to determine optimal dosing regimens.
Toxicology Studies: Comprehensive toxicology studies in animal models are required to identify any potential adverse effects and to establish a safe dose range for potential human trials. nih.gov
Translational Research Opportunities:
Based on the preclinical data, several translational research opportunities could be pursued:
Biomarker Development: Identifying biomarkers that correlate with the compound's activity in preclinical models can aid in patient selection and monitoring of treatment response in future clinical trials.
Companion Diagnostics: If the compound targets a specific molecular marker, the development of a companion diagnostic test may be necessary to identify patients who are most likely to benefit from the treatment.
Combination Therapies: Investigating the synergistic effects of this compound with existing therapies could lead to more effective treatment strategies with reduced side effects.
| Preclinical Study | Purpose | Key Parameters to Evaluate |
| ADMET Profiling | Assess drug-like properties. | Solubility, permeability, metabolic stability, plasma protein binding, cytotoxicity. |
| In Vivo Efficacy | Demonstrate therapeutic effect in a living organism. | Tumor growth inhibition, reduction in inflammatory markers, improvement in behavioral tests. |
| PK/PD Studies | Understand the dose-concentration-effect relationship. | Half-life, clearance, volume of distribution, target engagement biomarkers. |
| Toxicology Studies | Evaluate the safety profile. | Acute and chronic toxicity, organ-specific toxicity, genotoxicity. |
Addressing Research Gaps and Challenges in Indole-Carboxamide Research
The development of indole-carboxamide derivatives, including this compound, faces several common challenges that need to be addressed to unlock their full therapeutic potential.
Key Research Gaps and Challenges:
Improving Physicochemical Properties: Many indole-based compounds suffer from poor solubility and high lipophilicity, which can lead to suboptimal pharmacokinetic properties. nih.gov Future synthetic efforts should focus on designing analogues with improved drug-like properties.
Enhancing Metabolic Stability: The indole ring can be susceptible to metabolic degradation, leading to rapid clearance from the body. mdpi.com Strategies to block metabolic hotspots, such as the introduction of fluorine atoms or other metabolically stable groups, should be explored.
Overcoming Drug Resistance: For indications like cancer and infectious diseases, the development of drug resistance is a major obstacle. Research should focus on understanding the mechanisms of resistance to indole-carboxamides and designing novel analogues that can overcome these mechanisms.
Selectivity and Off-Target Effects: Ensuring that the compound is highly selective for its intended molecular target is crucial to minimize off-target effects and improve its safety profile. Comprehensive selectivity profiling against a panel of related targets is essential.
By systematically addressing these future perspectives and research directions, the scientific community can fully elucidate the therapeutic potential of this compound and pave the way for the development of novel and effective treatments for a range of diseases.
Q & A
Q. Q. Why do computational binding scores disagree with experimental IC?
- Methodology : Refine docking protocols with molecular dynamics (MD) simulations to account for protein flexibility. Validate with alanine scanning mutagenesis of the target protein’s active site .
Methodological Tables
Table 1 : Key Synthetic Parameters for this compound
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Coupling Agent | TBTU (1.2 equiv) | |
| Solvent | DCM or THF | |
| Reaction Time | 12–24 h at 25–30°C | |
| Purification | Combiflash (10–30% EA/Hex) |
Table 2 : Common Analytical Signatures
| Technique | Key Observation | Reference |
|---|---|---|
| NMR | NH at δ 10.2 ppm (s, 1H) | |
| HRMS (ESI) | [M+H] = 313.0745 | |
| X-ray Diffraction | Space Group P2/c |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
